3-Iodo-N,N-dimethylquinolin-6-amine
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Overview
Description
3-Iodo-N,N-dimethylquinolin-6-amine is an organic compound with the molecular formula C11H11IN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of iodine and dimethylamine groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N,N-dimethylquinolin-6-amine typically involves the iodination of N,N-dimethylquinolin-6-amine. This can be achieved through electrophilic iodination using elemental iodine or iodides in the presence of oxidants. The reaction is usually carried out in a suitable solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of environmentally friendly solvents and catalysts is also considered to enhance the green chemical profile of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N,N-dimethylquinolin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of different amine derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .
Scientific Research Applications
3-Iodo-N,N-dimethylquinolin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological activities and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s iodine atom can participate in electrophilic reactions, while the dimethylamine group can engage in nucleophilic interactions. These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N,N-dimethylquinolin-6-amine
- 3-Chloro-N,N-dimethylquinolin-6-amine
- 3-Fluoro-N,N-dimethylquinolin-6-amine
Uniqueness
3-Iodo-N,N-dimethylquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C11H11IN2 |
---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
3-iodo-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11IN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |
InChI Key |
IQNLAKDWQUXACW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)I |
Origin of Product |
United States |
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